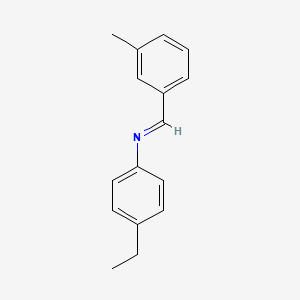
(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine is an organic compound with the molecular formula C16H17N. This compound is characterized by the presence of an imine group (C=N) and two aromatic rings, one substituted with an ethyl group and the other with a methyl group. It is a member of the imine family, which are compounds derived from aldehydes or ketones by replacing the carbonyl group with an imine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of 4-ethylbenzaldehyde with 3-methylaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitroso compound.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require a catalyst, such as sulfuric acid (H2SO4) for nitration or iron (Fe) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds, such as nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-N-(4-Methylphenyl)-1-(3-methylphenyl)methanimine
- (Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine
- (Z)-N-(4-Ethylphenyl)-1-(3-ethylphenyl)methanimine
Uniqueness
(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine is unique due to its specific substitution pattern on the aromatic rings. The presence of both ethyl and methyl groups in distinct positions can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
391609-56-6 |
|---|---|
Fórmula molecular |
C16H17N |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-1-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17N/c1-3-14-7-9-16(10-8-14)17-12-15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3 |
Clave InChI |
FKBPJBUMGXCRGF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N=CC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)
![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)


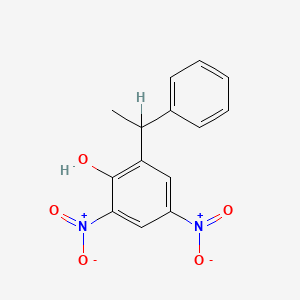
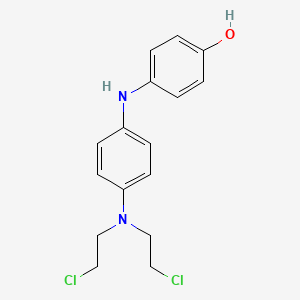
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)

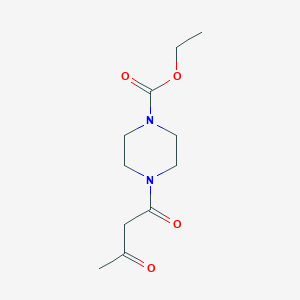

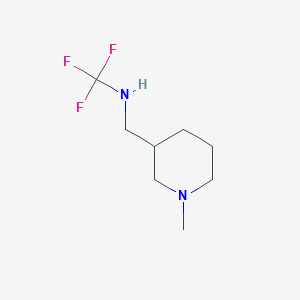
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)

